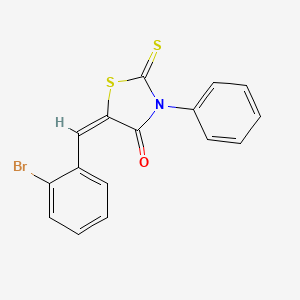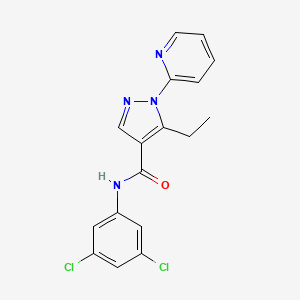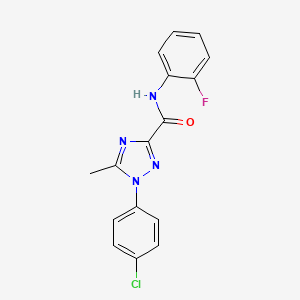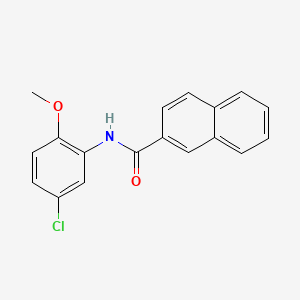![molecular formula C33H35NO3S2 B13376753 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B13376753.png)
5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones and xanthones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a xanthone moiety and a decyloxybenzylidene group. The presence of these functional groups endows the compound with diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(decyloxy)benzaldehyde with 2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography .
化学反応の分析
5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions using appropriate alkyl halides and bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The thiazolidinone and xanthone moieties are known to interact with various biological targets, making the compound a candidate for drug development.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. The xanthone moiety can interact with DNA and proteins, leading to potential anticancer effects. The compound’s ability to modulate oxidative stress and inflammation pathways further contributes to its biological activities .
類似化合物との比較
Similar compounds to 5-[4-(decyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one include other thiazolidinones and xanthones. Some examples are:
Mangiferin: A natural xanthone with antioxidant and anti-inflammatory properties.
Thiazolidine-2,4-dione: A simpler thiazolidinone with antidiabetic properties.
α-Mangostin: Another xanthone derivative with anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its combined thiazolidinone and xanthone structure, which provides a broader range of chemical and biological activities compared to its individual components.
特性
分子式 |
C33H35NO3S2 |
|---|---|
分子量 |
557.8 g/mol |
IUPAC名 |
(5E)-5-[(4-decoxyphenyl)methylidene]-2-sulfanylidene-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H35NO3S2/c1-2-3-4-5-6-7-8-13-22-36-25-20-18-24(19-21-25)23-30-32(35)34(33(38)39-30)31-26-14-9-11-16-28(26)37-29-17-12-10-15-27(29)31/h9-12,14-21,23,31H,2-8,13,22H2,1H3/b30-23+ |
InChIキー |
XFLZBXLXTMKBAZ-JJKYIXSRSA-N |
異性体SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3C4=CC=CC=C4OC5=CC=CC=C35 |
正規SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3C4=CC=CC=C4OC5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376675.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea](/img/structure/B13376682.png)
![7-chloro-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B13376688.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B13376704.png)
![5-(3-methoxyphenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13376715.png)


![N-[({5-[(4-benzyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B13376732.png)
![2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13376737.png)

![3-Methylpyrimido[1,2-a]benzimidazole-2,4-diol](/img/structure/B13376751.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-isobutyl-1,3-dihydro-2H-indol-2-one](/img/structure/B13376767.png)
![(4Z)-4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B13376772.png)
